1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c1-20-27-12-13-32(20)24-18-23(28-19-29-24)30-14-16-31(17-15-30)26(33)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18-19,25H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOGGMXWKQRVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole and pyrimidine rings. One common approach is to first synthesize 2-methyl-1H-imidazole and then introduce the pyrimidine ring through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoles or pyrimidines.
Scientific Research Applications
Medicine: It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammation due to its imidazole and pyrimidine structures.
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It can be used in biochemical studies to understand the interaction of small molecules with biological targets.
Industry: It may find use in the development of new materials or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or proteins, while the pyrimidine ring can participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including benzimidazole derivatives, piperazine-linked heterocycles, and pyrimidine-based inhibitors. Below is a comparative analysis with key analogues:
Benzimidazole-Piperazine Hybrids
lists compounds like 1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine and 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol. These molecules share the piperazine-heterocycle linkage but lack the pyrimidine core and diphenylethanone group. The absence of the pyrimidine ring may reduce their ability to engage in π-π stacking interactions, a critical feature for kinase or protease inhibition .
Piperazine-Linked Pyrimidines
The European patent () describes compounds such as 6-[[2,3-difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide. These molecules feature pyrimidine and piperazine units but incorporate fluorinated aromatic groups and spirocyclic systems. The fluorination enhances metabolic stability, while the spirocycle introduces conformational rigidity, contrasting with the flexibility of the diphenylethanone group in the target compound .
Imidazole-Substituted Pyrimidines
details the synthesis of 4-(5-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl pyridin-2-amines/piperazines. These compounds share the imidazole-pyrimidine core but replace the 2-methyl group with a methylthio substituent. The sulfur atom may improve solubility but could also reduce bioavailability due to increased polarity .
Diphenylethanone Derivatives
The substituted Mannich base in (1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole) includes a phenyl-piperazine group but lacks the pyrimidine-imidazole scaffold.
Structural and Functional Data Table
Research Findings and Implications
- Target Compound: The diphenylethanone group likely contributes to prolonged half-life due to slow hepatic clearance, as seen in similar lipophilic compounds .
- Fluorinated Analogues () : Fluorine substituents improve binding to hydrophobic pockets in enzyme active sites but may increase synthesis complexity .
- Methylthio Derivatives () : The methylthio group’s electron-withdrawing effects could modulate electronic properties of the imidazole ring, affecting reactivity .
Biological Activity
The compound 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-diphenylethanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. Its molecular formula is , with a molecular weight of approximately 328.42 g/mol. The structure features a diphenylethanone moiety linked to a piperazine ring, which is further substituted with a pyrimidine and imidazole group.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit various tyrosine kinases, including c-Abl and PDGF-R, which are implicated in cancer progression .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
- Neuropharmacological Effects : The piperazine component may contribute to neuroactive properties, influencing neurotransmitter systems.
Anticancer Properties
Several studies have demonstrated the anticancer potential of related compounds. For instance:
- Case Study 1 : A study evaluating a similar imidazole-pyrimidine derivative showed significant inhibition of cell proliferation in leukemia cell lines, attributed to the compound's ability to target multiple signaling pathways involved in cell growth .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Compound A | K562 (Leukemia) | 5.0 | c-Abl Inhibition |
| Similar Compound B | MCF7 (Breast Cancer) | 12.0 | PDGF-R Inhibition |
Antimicrobial Activity
Research has also suggested that this class of compounds exhibits antimicrobial properties:
- Case Study 2 : An evaluation of a related compound demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 8 µg/mL .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The lipophilic nature suggests good absorption across biological membranes.
- Metabolism : Likely metabolized via cytochrome P450 enzymes, though specific metabolic pathways require further investigation.
- Excretion : Predominantly renal excretion expected based on molecular weight and solubility properties.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with coupling the imidazole-pyrimidine core to the piperazine moiety, followed by ketone functionalization. Key steps include:
- Imidazole-pyrimidine-piperazine coupling : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution under inert atmosphere (N₂/Ar), with catalysts like Pd(PPh₃)₄ and ligands such as Xantphos .
- Ketone introduction : Employ Friedel-Crafts acylation or Grignard reactions with diphenylacetyl chloride, optimized at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Verify imidazole (δ 7.2–7.8 ppm), pyrimidine (δ 8.5–9.0 ppm), and piperazine (δ 2.5–3.5 ppm) proton environments. Aromatic ketone carbons appear at δ 190–200 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns should match the piperazine and diphenylethanone moieties .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the imidazole-pyrimidine core and piperazine conformation .
Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing biological testing of this compound?
Methodological Answer:
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). Low aqueous solubility (<10 µM) may require formulation with cyclodextrins or liposomes .
- logP : Determine via shake-flask method or HPLC retention time. A logP >3 suggests high membrane permeability but potential bioavailability challenges .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition points (>200°C ideal for storage) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Core modifications : Replace 2-methylimidazole with 4-fluoroimidazole to enhance H-bonding with target receptors. Test pyrimidine-to-pyridine substitutions for metabolic stability .
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare potency shifts with structural changes .
- Peripheral group tuning : Modify diphenylethanone to diarylurea for improved solubility without losing target affinity .
Q. What computational strategies predict this compound’s binding modes with target receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Glide to model interactions with receptor active sites (e.g., histamine H₄R). Prioritize poses with hydrogen bonds to imidazole and π-π stacking with pyrimidine .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-receptor complexes .
- Free energy calculations : Apply MM-GBSA to predict binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Low oral absorption may require prodrug strategies .
- Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., imidazole oxidation products). Structural modifications (e.g., deuterated methyl groups) can block metabolic hotspots .
- Tissue distribution studies : Quantify compound levels in target organs via MALDI imaging to confirm adequate exposure .
Q. What analytical methodologies resolve batch-to-batch variability in this compound’s synthesis?
Methodological Answer:
- HPLC purity checks : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
- Reaction monitoring : Employ in-situ FTIR to track intermediate formation (e.g., imine stretches at 1650 cm⁻¹) and optimize reaction times .
- Quality control protocols : Implement NMR spiking with reference standards to confirm identity and quantify residual solvents .
Q. How can metabolic stability and toxicity profiles be evaluated during lead optimization?
Methodological Answer:
- Microsomal stability assays : Incubate with human liver microsomes (HLM) and measure parent compound depletion over 60 minutes. High clearance (>50%) necessitates structural tweaks .
- CYP inhibition screening : Test against CYP3A4/2D6 using luminescent substrates. IC₅₀ >10 µM minimizes drug-drug interaction risks .
- AMES test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100. Negative results support progression to preclinical trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
